2-{[2-(4-Methyl-1H-imidazol-1-yl)ethyl]sulfanyl}ethan-1-ol
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Overview
Description
2-((2-(4-Methyl-1H-imidazol-1-yl)ethyl)thio)ethanol is a chemical compound that features an imidazole ring substituted with a methyl group at the 4-position. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both an imidazole ring and a thioether linkage in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-Methyl-1H-imidazol-1-yl)ethyl)thio)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylimidazole and 2-chloroethanol.
Formation of Intermediate: 4-Methylimidazole is reacted with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-(4-methyl-1H-imidazol-1-yl)ethanol.
Thioether Formation: The intermediate is then reacted with 2-chloroethylthiol in the presence of a base to form the final product, 2-((2-(4-Methyl-1H-imidazol-1-yl)ethyl)thio)ethanol.
The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-Methyl-1H-imidazol-1-yl)ethyl)thio)ethanol can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as tosyl chloride or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tosyl chloride, acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-((2-(4-Methyl-1H-imidazol-1-yl)ethyl)thio)ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involving imidazole moieties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Mechanism of Action
The mechanism of action of 2-((2-(4-Methyl-1H-imidazol-1-yl)ethyl)thio)ethanol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The imidazole ring can interact with metal ions or active sites of enzymes, while the thioether linkage can provide additional binding interactions. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-yl)ethanol: Similar structure but lacks the thioether linkage.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a nitro group and an acetic acid moiety instead of a thioether and hydroxyl group.
1-(2-Hydroxyethyl)imidazole: Similar structure but lacks the thioether linkage.
Uniqueness
2-((2-(4-Methyl-1H-imidazol-1-yl)ethyl)thio)ethanol is unique due to the presence of both an imidazole ring and a thioether linkage, which provides distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile interactions in various chemical and biological systems, making it a valuable compound for research and development.
Properties
CAS No. |
144396-10-1 |
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Molecular Formula |
C8H14N2OS |
Molecular Weight |
186.28 g/mol |
IUPAC Name |
2-[2-(4-methylimidazol-1-yl)ethylsulfanyl]ethanol |
InChI |
InChI=1S/C8H14N2OS/c1-8-6-10(7-9-8)2-4-12-5-3-11/h6-7,11H,2-5H2,1H3 |
InChI Key |
YCENIKZLLNWMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)CCSCCO |
Origin of Product |
United States |
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